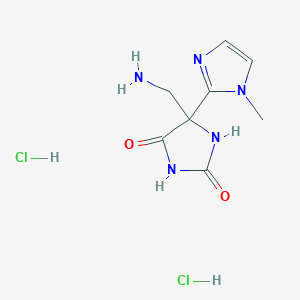![molecular formula C10H8F2N2OS B2840926 N-(cyanomethyl)-2-[(3,4-difluorophenyl)sulfanyl]acetamide CAS No. 1258774-17-2](/img/structure/B2840926.png)
N-(cyanomethyl)-2-[(3,4-difluorophenyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-2-[(3,4-difluorophenyl)sulfanyl]acetamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyanomethyl group, a difluorophenyl group, and a sulfanylacetamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-[(3,4-difluorophenyl)sulfanyl]acetamide typically involves the reaction of 3,4-difluorothiophenol with chloroacetonitrile under basic conditions to form the intermediate 2-[(3,4-difluorophenyl)sulfanyl]acetonitrile. This intermediate is then reacted with acetamide in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-[(3,4-difluorophenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
N-(cyanomethyl)-2-[(3,4-difluorophenyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-[(3,4-difluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The difluorophenyl group enhances its binding affinity and specificity, while the cyanomethyl group contributes to its overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-2-[(3,4-difluorophenyl)sulfanyl]benzamide
- N-(cyanomethyl)-2-[(3,4-difluorophenyl)sulfanyl]propionamide
Uniqueness
N-(cyanomethyl)-2-[(3,4-difluorophenyl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(cyanomethyl)-2-(3,4-difluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2OS/c11-8-2-1-7(5-9(8)12)16-6-10(15)14-4-3-13/h1-2,5H,4,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDAJYVQFPCKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCC(=O)NCC#N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2840845.png)
![2-Azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride](/img/structure/B2840847.png)
![N-Ethyl-N-[2-[4-(1,3-oxazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2840848.png)
![3-(5-Methyl-1,2-oxazol-3-yl)-N-[2-[(2R)-1-prop-2-enoylpyrrolidin-2-yl]ethyl]propanamide](/img/structure/B2840849.png)




![N-(2,4-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2840859.png)

![ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylidene)amino]propanoate](/img/structure/B2840863.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2840866.png)
